molecular formula C46H82N2O16 B1200836 Megalomicin B

Megalomicin B

Katalognummer: B1200836
Molekulargewicht: 919.1 g/mol
InChI-Schlüssel: WJOASKOPJZDBAH-WKBCHECCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Megalomicin B is an amino oligosaccharide.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Megalomicin B exhibits potent antiparasitic effects against various protozoan parasites. Its mechanism of action is primarily linked to its inhibition of vesicular transport within the Golgi apparatus, leading to the undersialylation of proteins and affecting the viability and replication of parasites.

Key Findings:

  • Trypanosoma cruzi : this compound shows a 50% inhibitory concentration (IC50) of 0.2 μg/ml against the epimastigote stage and completely prevents replication of the intracellular amastigote form at 5 μg/ml .
  • Trypanosoma brucei : An IC50 of 2 μg/ml was noted for this parasite, demonstrating its effectiveness in an in vivo model where it provided complete protection against acute infections in BALB/c mice .
  • Leishmania spp. : this compound has shown IC50 values of 3 μg/ml for Leishmania donovani and 8 μg/ml for Leishmania major, indicating significant activity against these pathogens .
  • Plasmodium falciparum : It also inhibits the asexual stage of this malaria-causing parasite with an IC50 of 1 μg/ml .

Antiviral Properties

This compound has demonstrated antiviral activity, particularly against enveloped viruses. The compound interferes with protein trafficking, which is critical for viral replication.

Notable Viruses Affected:

  • HIV-1 : Inhibition of gp160 processing to gp120 and gp41 results in noninfectious virions, showcasing its potential as an antiviral agent .
  • Herpes Simplex Virus : Similar mechanisms have been observed with other enveloped viruses such as herpes simplex virus and vesicular stomatitis virus .

Antibacterial Effects

This compound also possesses antibacterial properties, particularly against Gram-positive bacteria. Its structural similarity to erythromycin contributes to its antibacterial efficacy.

Antibacterial Activity:

  • Effective against various strains including Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.75 μg/ml .

Summary Table of Applications

Application TypeTarget Organism/PathogenIC50/MIC ValuesNotes
AntiparasiticTrypanosoma cruziIC50: 0.2 μg/ml (epimastigote), 5 μg/ml (amastigote)Complete protection in mice
Trypanosoma bruceiIC50: 2 μg/mlEffective in vivo
Leishmania donovaniIC50: 3 μg/mlSignificant activity
Leishmania majorIC50: 8 μg/mlSignificant activity
Plasmodium falciparumIC50: 1 μg/mlInhibits asexual stage
AntiviralHIV-1N/AInhibits viral protein processing
Herpes Simplex VirusN/AInhibits viral replication
AntibacterialStaphylococcus aureusMIC: 0.01 - 0.75 μg/mlEffective against Gram-positive bacteria

Case Studies

  • In Vivo Efficacy Against Trypanosomiasis :
    • A study demonstrated that treatment with this compound resulted in a significant reduction in parasitemia levels and increased survival rates in BALB/c mice infected with Trypanosoma brucei. The compound's low toxicity profile further supports its potential as a therapeutic agent for treating trypanosomiasis .
  • Antiviral Mechanism Elucidation :
    • Research indicated that this compound disrupts the maturation process of HIV-1 by inhibiting glycoprotein processing, leading to the production of noninfectious viral particles. This finding highlights its potential as a novel antiviral treatment strategy .
  • Bacterial Resistance Studies :
    • Investigations into the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus revealed promising results, suggesting that it could be developed as an alternative treatment option for resistant infections .

Eigenschaften

Molekularformel

C46H82N2O16

Molekulargewicht

919.1 g/mol

IUPAC-Name

[(2S,3S,4R,6R)-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C46H82N2O16/c1-17-32-46(12,56)39(53)24(4)35(50)22(2)20-45(11,64-33-19-31(48(15)16)36(51)27(7)58-33)40(63-43-37(52)30(47(13)14)18-23(3)57-43)25(5)38(26(6)42(54)61-32)62-34-21-44(10,55)41(28(8)59-34)60-29(9)49/h22-28,30-34,36-41,43,51-53,55-56H,17-21H2,1-16H3/t22-,23-,24+,25+,26-,27+,28+,30+,31-,32-,33+,34+,36+,37-,38+,39-,40-,41+,43+,44-,45-,46-/m1/s1

InChI-Schlüssel

WJOASKOPJZDBAH-WKBCHECCSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O

Isomerische SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)C)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O

Kanonische SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Megalomicin B
Reactant of Route 2
Megalomicin B
Reactant of Route 3
Megalomicin B
Reactant of Route 4
Megalomicin B
Reactant of Route 5
Megalomicin B
Reactant of Route 6
Megalomicin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.